2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylsulfanyl group attached to a dihydroimidazolyl ring, which is further connected to a triethoxyphenyl methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves a multi-step reaction sequence. The process begins with the condensation of 2-mercapto-N-(2-phenylethyl)acetamide with an appropriate aldehyde in the presence of a catalyst to form a key intermediate. This intermediate is then reacted with an isocyanate derivative of benzyl alcohol to yield the final product. The reaction conditions often include the use of organic solvents such as DMSO or ethanol and may require elevated temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysregulation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter signal transduction pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-trifluoromethylphenyl)methanone
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chlorophenyl)methanone
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, 2-(benzylsulfanyl)-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the triethoxyphenyl group, which can impart different chemical properties and biological activities. This structural variation can influence the compound’s solubility, reactivity, and interaction with molecular targets.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-4-27-19-14-18(15-20(28-5-2)21(19)29-6-3)22(26)25-13-12-24-23(25)30-16-17-10-8-7-9-11-17/h7-11,14-15H,4-6,12-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXQBZRHKVYOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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